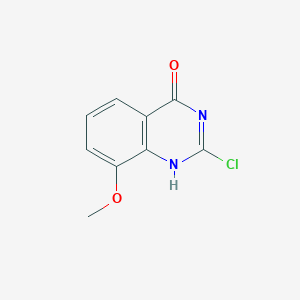
2-chloro-8-methoxy-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-chloro-8-methoxy-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-8-methoxy-1H-quinazolin-4-one involves several synthetic routes, each with specific reaction conditions. Common methods include:
Carbonization Methods: This involves the carbonization of organic materials under controlled conditions.
Acidification: The compound can be modified using various acids such as sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbonization processes, where organic materials are subjected to high temperatures and pressures to achieve the desired chemical structure. The hydrothermal carbonization method is particularly favored due to its lower reaction temperature, shorter reaction time, and higher yield .
化学反应分析
Types of Reactions
2-chloro-8-methoxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Combination Reactions: Where it combines with other elements or compounds to form new substances.
Decomposition Reactions: Where it breaks down into simpler substances.
Single-Replacement Reactions: Where one element in the compound is replaced by another.
Double-Replacement Reactions: Where elements in two compounds exchange places.
Combustion Reactions: Where it reacts with oxygen to produce heat and light.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, chlorine, and various acids. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, combination reactions with oxygen typically produce oxides .
科学研究应用
2-chloro-8-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial materials and chemicals.
作用机制
The mechanism of action of 2-chloro-8-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
2-chloro-8-methoxy-1H-quinazolin-4-one can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic Acid (CID 5161): Used in various pharmaceutical applications.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and applications .
属性
IUPAC Name |
2-chloro-8-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUNMXPUUXQRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
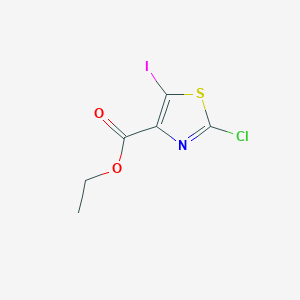
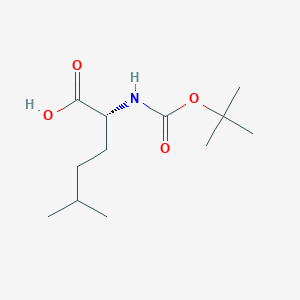
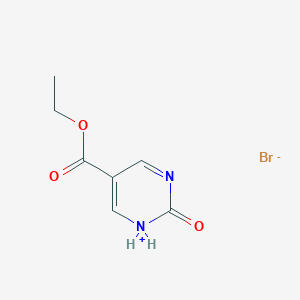
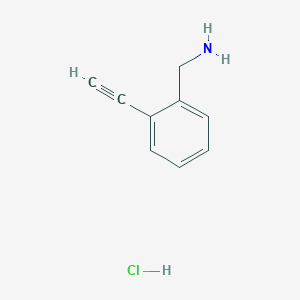
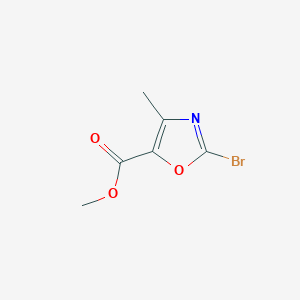
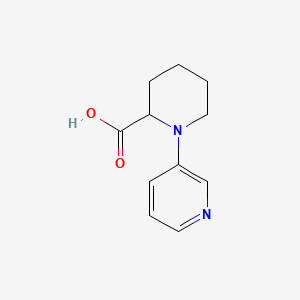
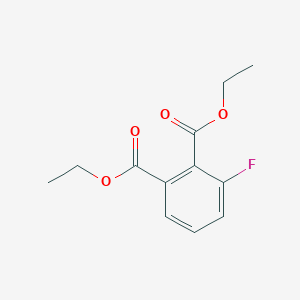
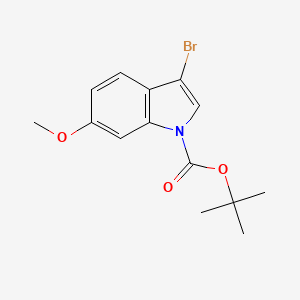
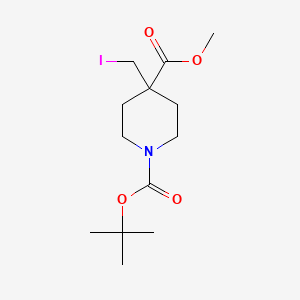
![(4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methanol](/img/structure/B7980014.png)

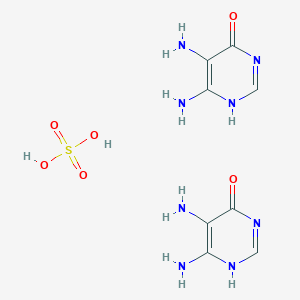
![2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7980035.png)

